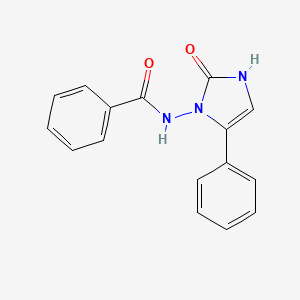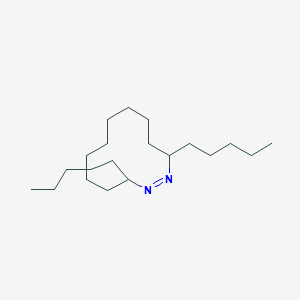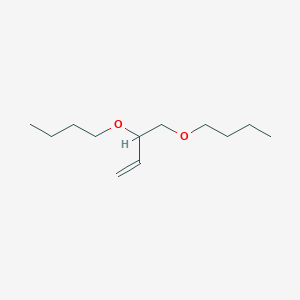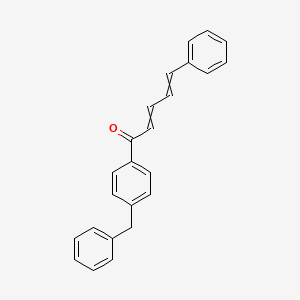![molecular formula C8H12ClI B14388488 1-Chloro-4-iodobicyclo[2.2.2]octane CAS No. 89566-54-1](/img/structure/B14388488.png)
1-Chloro-4-iodobicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C8H12ClI. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon, where chlorine and iodine atoms are substituted at the 1 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobicyclo[2.2.2]octane can be synthesized through a multi-step process involving the halogenation of bicyclo[2.2.2]octane. One common method involves the initial chlorination of bicyclo[2.2.2]octane to form 1-chlorobicyclo[2.2.2]octane, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide for halogen exchange and organolithium reagents for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted bicyclo[2.2.2]octane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields hydrocarbons or alcohols.
Scientific Research Applications
1-Chloro-4-iodobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodobicyclo[2.2.2]octane involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Iodobicyclo[2.2.2]octane: Similar structure but lacks the chlorine atom.
1-Chlorobicyclo[2.2.2]octane: Similar structure but lacks the iodine atom.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms instead of halogens
Uniqueness: 1-Chloro-4-iodobicyclo[2.2.2]octane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse chemical transformations. This dual-halogen substitution makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
89566-54-1 |
|---|---|
Molecular Formula |
C8H12ClI |
Molecular Weight |
270.54 g/mol |
IUPAC Name |
1-chloro-4-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12ClI/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6H2 |
InChI Key |
AINVVISNXDTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)
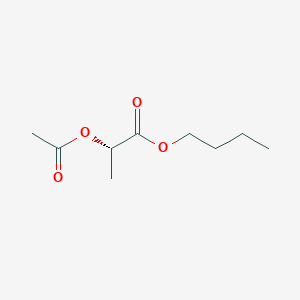
![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
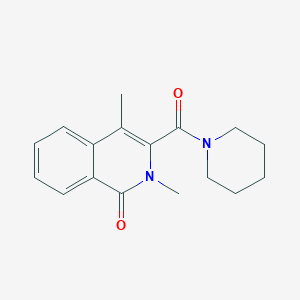
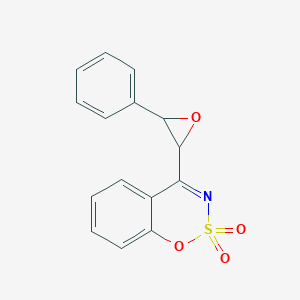
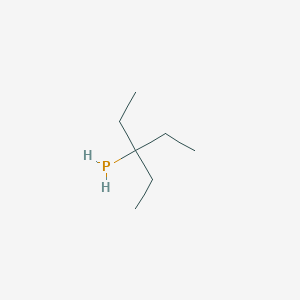
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
